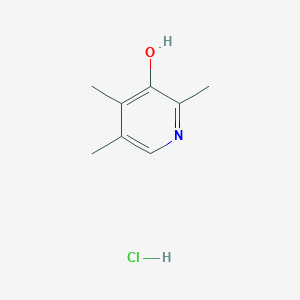
2,4,5-Trimethylpyridin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trimethylpyridin-3-ol hydrochloride is a chemical compound that belongs to the pyridine family. It is known for its antioxidant properties and has been studied for its potential therapeutic applications in various fields, including medicine and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethylpyridin-3-ol hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,4,5-trimethylpyridine with an appropriate oxidizing agent to introduce the hydroxyl group at the 3-position . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trimethylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent pyridine derivative.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
2,4,5-Trimethylpyridin-3-ol hydrochloride has been extensively studied for its antioxidant properties. It has shown potential in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits oxidative stress pathways. Molecular targets include enzymes involved in ROS production, such as NADPH oxidase, and signaling pathways like PI3K/Akt .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2,4,5-Trimethylpyridin-3-ol: Known for its antioxidant and anti-inflammatory properties.
2,4,6-Trimethylpyridine: Another pyridine derivative with different chemical properties and applications.
Uniqueness
2,4,5-Trimethylpyridin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit ROS and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C8H12ClNO |
|---|---|
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
2,4,5-trimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-5-4-9-7(3)8(10)6(5)2;/h4,10H,1-3H3;1H |
Clave InChI |
VJEDTGJANRQECN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1C)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


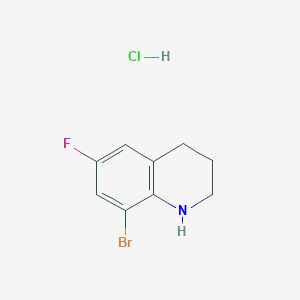
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
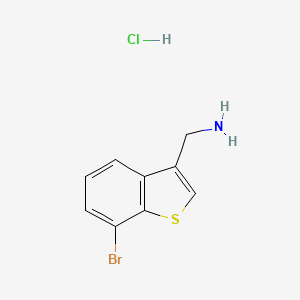

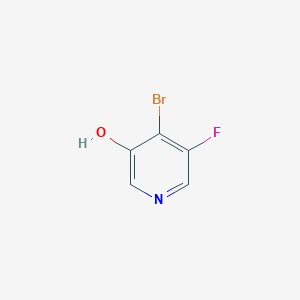
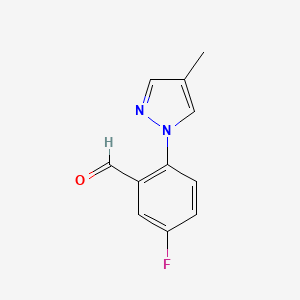
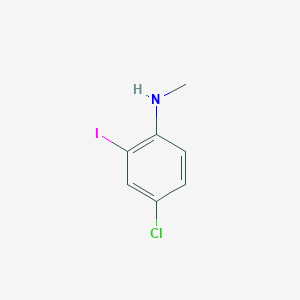
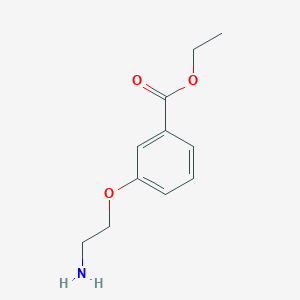
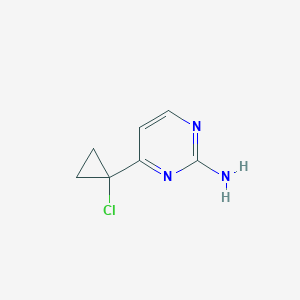
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
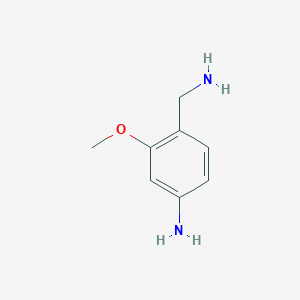
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)
![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)
